![molecular formula C17H15BrN4O B6475923 6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline CAS No. 2640970-50-7](/img/structure/B6475923.png)

6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

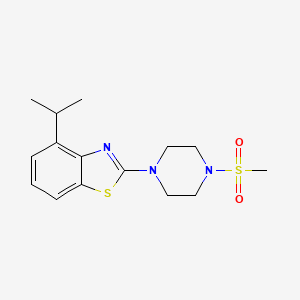

“6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” is a complex organic compound. It contains a quinazoline moiety, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Molecular Structure Analysis

The molecular structure of “6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a quinazoline moiety, a pyridine ring, and an azetidine ring, which is a four-membered cyclic amine .Chemical Reactions Analysis

The chemical reactions involving “6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions .Safety and Hazards

Orientations Futures

The future directions for research on “6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” could include further studies on its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new drugs .

Mécanisme D'action

Target of Action

The primary targets of 6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline are Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation.

Mode of Action

This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . The inhibition of these receptors disrupts the signaling pathways they control, leading to a decrease in cell proliferation and an increase in programmed cell death (apoptosis).

Biochemical Pathways

The inhibition of EGFR and HER2 affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell survival, growth, and proliferation. By inhibiting these pathways, the compound can effectively reduce the growth and survival of cancer cells .

Pharmacokinetics

The study mentions that molecular docking and adme prediction studies were conducted , suggesting that the compound has favorable pharmacokinetic properties.

Result of Action

The compound exhibits cytotoxic efficacy against various cancer cell lines. For instance, it has shown remarkable cytotoxic efficacy against the AU-565 cell line . Moreover, it has also shown superior cytotoxicity towards the MDA-MB-231 cell line . These results suggest that the compound’s action leads to the death of cancer cells.

Propriétés

IUPAC Name |

6-bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c18-14-3-4-16-13(6-14)7-20-17(21-16)22-9-12(10-22)11-23-15-2-1-5-19-8-15/h1-8,12H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTPXVXFTKTVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)COC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B6475844.png)

![2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B6475849.png)

![1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6475855.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6475863.png)

![1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B6475867.png)

![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6475869.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide](/img/structure/B6475873.png)

![(2E)-3-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B6475875.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B6475883.png)

![7-methoxy-3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6475889.png)

![7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6475907.png)

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B6475909.png)

![3-methyl-4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6475911.png)